molecular formula C7H15NO5 B13390401 2,6-Dideoxy-2,6-iminoheptitol

2,6-Dideoxy-2,6-iminoheptitol

Cat. No.: B13390401
M. Wt: 193.20 g/mol
InChI Key: CLVUFWXGNIFGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dideoxy-2,6-iminoheptitol is a seven-carbon homonojirimycin derivative belonging to the class of iminosugars, which are carbohydrate analogs with a nitrogen atom replacing the endocyclic oxygen . This compound is characterized by a piperidine ring that adopts a chair conformation with multiple hydroxyl groups, a structural feature critical for its biological activity . As a stable analog of a sugar cation transition state, it functions as a potent glycosidase inhibitor . Glycosidases are enzymes involved in the processing of carbohydrates, and their inhibition has significant research value for investigating metabolic pathways and developing therapeutic agents for conditions like viral infections, cancer, and lysosomal storage diseases. The synthesis of this compound and its derivatives has been achieved through various methods, including the cyclization of aminoheptenitols and selective enzymatic oxidation of azidoheptitols followed by hydrogenolysis . These synthetic approaches provide access to this important scaffold for medicinal chemistry and chemical biology. The compound serves as a key precursor for more complex structures, such as aza-C-disaccharides and other polyhydroxylated alkaloids, expanding its utility in probing carbohydrate-protein interactions and designing new pharmaceuticals . This product is intended for research applications only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUFWXGNIFGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2,6 Dideoxy 2,6 Iminoheptitol and Its Analogues

Retrosynthetic Analysis and Key Precursors for 2,6-Dideoxy-2,6-iminoheptitol Synthesis

A retrosynthetic analysis of this compound reveals that the primary challenge lies in the stereocontrolled formation of the piperidine (B6355638) ring containing multiple chiral centers. The most common strategies disconnect the molecule to reveal acyclic amino-polyol precursors, which can be cyclized in a key step. These precursors are typically derived from readily available chiral pool starting materials, most notably carbohydrates.

Key precursors for the synthesis often include:

Carbohydrate-derived lactones or lactams : α,β-Unsaturated sugar δ-lactones can serve as starting points for constructing the piperidine ring. acs.org

Sugar-derived aldehydes : Aldehydes derived from sugars like D-xylose or D-glucose are common precursors, allowing for chain extension and subsequent cyclization. researchgate.netacs.org

Acyclic α,β-unsaturated esters : These can be derived from sugars and are used in reactions like asymmetric dihydroxylation to install the necessary stereocenters before cyclization. acs.org

The general retrosynthetic approach involves identifying a suitable carbohydrate starting material that already contains some of the required stereocenters, thus simplifying the synthetic route. The key transformations often involve the introduction of a nitrogen atom and a carbon-chain extension, followed by a cyclization step, typically via reductive amination.

Table 1: Common Precursors and Starting Materials

Precursor Type Common Starting Material Key Transformations
Unsaturated Lactones D-Glucal, D-Xylal Cycloaddition, Amination
Aldehydes D-Xylose, D-Glucose Wittig Olefination, Grignard Addition, Reductive Amination

Classical Synthetic Routes to this compound

Classical synthetic routes to iminosugars like this compound are typically multi-step sequences that rely on established organic chemistry reactions. These routes often begin with protected carbohydrates and involve sequential manipulations of functional groups to build the target molecule. Common steps include protection of hydroxyl groups, oxidation, olefination to extend the carbon chain, introduction of a nitrogen-containing functional group (like an azide (B81097) or an oxime), and a final cyclization step, usually intramolecular reductive amination.

Achieving the correct stereochemistry is paramount in the synthesis of this compound. The lack of a functional group at the C2 position can complicate stereocontrol compared to other sugars. nih.gov Stereoselective strategies are therefore central to any synthetic plan.

Substrate-Controlled Synthesis : This is the most common approach, where the inherent chirality of the starting material (usually a sugar) directs the stereochemical outcome of subsequent reactions. For instance, the stereocenters of D-glucose or D-xylose are used to set the stereochemistry of the newly formed centers.

Diastereoselective Reactions : Key reactions such as dihydroxylation, epoxidation, and nucleophilic additions are performed under conditions that favor the formation of one diastereomer over others. mdpi.com For example, the synthesis of related indolizidine alkaloids has been achieved through Knoevenagel homologation followed by asymmetric dihydroxylation to control the stereochemistry. acs.org The development of directing groups, such as the 2-diphenylphosphinoyl-acetyl (DPPA) group, has been shown to provide excellent stereoselectivity in glycosylation reactions, a principle applicable to the synthesis of complex carbohydrates and their mimetics. chemrxiv.org

While many syntheses rely on the chiral pool, de novo enantioselective methods offer an alternative that does not depend on naturally chiral starting materials. These protocols use chiral catalysts or auxiliaries to induce stereoselectivity.

Catalytic Asymmetric Reactions : Methods such as asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions using chiral catalysts can establish key stereocenters with high enantiomeric excess. rsc.orgthieme.com

Chiral Auxiliaries : Attaching a chiral auxiliary to an achiral precursor can direct the stereochemical course of a reaction, after which the auxiliary is removed. This strategy has been applied to the synthesis of various heterocyclic compounds.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymatic transformations. ub.edu This approach is particularly powerful for producing complex, enantiomerically pure molecules like iminosugars. ub.edunih.gov

Key enzymatic reactions in the synthesis of iminosugars and their analogues include:

Aldolase-catalyzed aldol additions : Aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), can catalyze the formation of carbon-carbon bonds with high stereocontrol, providing access to polyhydroxylated precursors. ub.edu

Lipase-catalyzed resolutions : Lipases are frequently used for the kinetic resolution of racemic intermediates via enantioselective acetylation or deacetylation, yielding enantiomerically pure alcohols and esters. nih.gov

Transglycosylation : Glycosidases can be used in reverse (transglycosylation) to form glycosidic linkages, a method first used to prepare an iminodisaccharide. rsc.org

Penicillin Acylase : This enzyme can be used for the stereoselective formation of amide bonds under mild aqueous conditions, a key step in building precursors for cyclic structures. google.com

A chemoenzymatic approach can significantly shorten synthetic routes and improve yields and stereochemical purity compared to purely chemical methods. ub.edunih.gov

Novel Synthetic Methodologies for this compound Analogues

Modern synthetic organic chemistry has introduced several novel methodologies that have been applied to the synthesis of iminosugar analogues.

Ring-Closing Metathesis (RCM) : RCM, often using Grubbs' catalysts, has become a key strategy for forming the piperidine or related heterocyclic rings from acyclic diene precursors. This method has been used to create quinolizidine (B1214090) and indolizidine skeletons from sugar-derived intermediates. researchgate.net

1,3-Dipolar Cycloadditions : The cycloaddition of nitrones with alkenes is a powerful tool for constructing the piperidine ring system with controlled stereochemistry. acs.org This has been applied to synthesize various hydroxylated indolizidines. acs.org

Domino Reactions : Multi-component or cascade reactions allow for the construction of complex molecular architectures in a single step from simpler starting materials, increasing synthetic efficiency. mdpi.com

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of structurally modified analogues is crucial for studying structure-activity relationships. Modifications can be made to the core ring, the side chain, or the stereochemistry.

C-Glycoside Analogues : Replacing the anomeric oxygen with a non-hydrolyzable carbon linkage leads to C-glycosides, which are more stable in biological systems. researchgate.net The synthesis of these analogues often involves the addition of carbon nucleophiles to sugar lactones or aldehydes.

Bicyclic Analogues : The core piperidine structure can be incorporated into bicyclic systems like indolizidines (e.g., castanospermine (B190763) analogues) and quinolizidines. researchgate.netresearchgate.net These are often synthesized via RCM or intramolecular reductive amination of advanced piperidine intermediates. researchgate.net

Ring-Expanded Analogues : Azepane (seven-membered ring) analogues have also been synthesized. For example, azepane analogues have been prepared from D-glucose derived α,β-unsaturated esters via asymmetric dihydroxylation and subsequent cyclization. acs.orgresearchgate.net

Derivatives : A derivative of this compound, specifically a 5-hydroxypiperidine-2,3,4,6-tetramethanol, has been synthesized, demonstrating the accessibility of structurally related compounds. acs.orgunifr.ch

Table 2: Examples of Synthesized Analogues and Derivatives

Analogue/Derivative Class Synthetic Strategy Key Intermediate(s) Reference
5-Hydroxypiperidine-2,3,4,6-tetramethanol Not specified Not specified acs.orgunifr.ch
Castanospermine Analogues (Indolizidines) Dipolar Cycloaddition, RCM Sugar-derived nitrones, Alkenyl pyrrolidines researchgate.netacs.orgacs.org
Quinolizidines Grignard Reaction, RCM 2-Deoxyglycosylamines researchgate.net
Azepanes Asymmetric Dihydroxylation D-Glucose derived α,β-unsaturated ester acs.orgresearchgate.net

These synthetic efforts continue to provide a diverse library of iminosugar analogues, enabling detailed investigation into their biological functions.

Modifications at the Ring Nitrogen of this compound

One common modification is N-alkylation , where alkyl groups of varying lengths are attached to the ring nitrogen. For instance, N-alkylation of α-homonojirimycin, a related iminosugar, has been explored to investigate the impact of different chiral centers and conformations on glycosidase inhibition. researchgate.net The synthesis of N-substituted derivatives often starts from a suitable precursor, such as D-ribose, and involves multiple steps, including the expansion of a pyrrolidine (B122466) ring to form the desired piperidine structure. researchgate.net

Another strategy involves the introduction of more complex side chains. For example, N-substituted 3,4-pyrroledicarboximides have been synthesized through a one-pot, three-component condensation reaction. mdpi.com This method allows for the creation of a diverse library of compounds by varying the secondary amines used in the reaction. The synthesis of N-substituted (benzoylamino)-1,2,3,6-tetrahydropyridines has also been achieved through a four-step synthetic approach. zlb.de

The rationale behind these modifications is to create analogs that can better mimic the transition state of glycosidase-catalyzed reactions, potentially leading to more potent and selective inhibitors. researchgate.net The properties of the resulting imide derivatives are highly dependent on the nature of the substituent on the imide ring, with the size and electrophilic character of the substituents influencing their steric properties. mdpi.com

Table 1: Examples of N-Substituted this compound Analogs and Synthetic Approaches

Analog Type Synthetic Precursor Key Reaction Reference
N-Alkyl-α-homonojirimycinα-homonojirimycinN-alkylation researchgate.net
N-Substituted 1-benzylpiperidines1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidineRing expansion with nucleophiles researchgate.net
N-Substituted 3,4-pyrroledicarboximidesPyrrolo[3,4-c]pyrrole scaffold, secondary amines, formaldehydeOne-pot, three-component condensation mdpi.com
N-Substituted (benzoylamino)-1,2,3,6-tetrahydropyridinesN-substituted ylidesPartial reduction zlb.de

Substitutions on the Heptitol Skeleton of this compound

The synthesis of analogs with substitutions on the heptitol skeleton of this compound allows for the exploration of structure-activity relationships by modifying the polyhydroxylated chain. These modifications can influence the compound's interaction with the active site of target enzymes.

A key approach involves the stereoselective synthesis of substituted chiral pyrrolidines, which can serve as precursors or analogs themselves. acs.org The synthesis often begins with readily available carbohydrates, such as D-galactose, which can be converted to key intermediates like 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") through a multi-step process. nih.gov

Another strategy is the aldolase-catalyzed carbon-carbon bond formation, which provides a stereoselective route to nitrogen-containing carbohydrates. This enzymatic approach has been used to synthesize 2,6,7-trideoxy-2,6-iminoheptitols. d-nb.info For example, the aldol addition of dihydroxyacetone phosphate (B84403) to 3-azido-2-hydroxybutanal yields 6-azido-6,7-dideoxyheptuloses, which can then be converted to the target iminoheptitols through reductive amination. d-nb.info

Furthermore, direct C-substitution on related heterocyclic systems has been achieved. For instance, a direct synthesis of C-substituted [RC(O)CH2-CB11H11]− carborate anions has been developed, showcasing methods for adding functional groups to a core scaffold. mdpi.com While not directly on this compound, these methodologies for C-C bond formation are relevant to the synthesis of its substituted analogs.

Table 2: Methodologies for Skeleton Substitution in Iminoheptitol Synthesis

Methodology Starting Material/Precursor Key Intermediate/Product Reference
Stereoselective SynthesisD-galactose2,6-dideoxy-D-lyxo-hexose nih.gov
Aldolase-Catalyzed C-C Bond FormationDihydroxyacetone phosphate and 3-azido-2-hydroxybutanal2,6,7-trideoxy-2,6-iminoheptitols d-nb.info
Reductive Amination6-azido-6,7-dideoxyheptuloses2,6,7-trideoxy-2,6-imino-D-glycero-D-manno- and -D-gluco-heptitols d-nb.info

Glycosidic Linkage Variations in this compound Derivatives

Varying the glycosidic linkage in derivatives of this compound is a critical strategy for creating stable and effective mimics of natural oligosaccharides and glycoconjugates. researchgate.net This often involves the synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, resulting in a non-hydrolyzable C-C bond. researchgate.net

The synthesis of iminosugar C-glycosides can be approached through several tactics. One common method involves the addition of carbon nucleophiles to cyclic imines or nitrones derived from sugars. researchgate.net Another approach is the use of glycosylamines, which can react with various carbon nucleophiles to form 1,2-syn or 1,2-anti aminoalditols. Subsequent activation of a pendant alcohol and cyclization leads to the desired iminosugar C-glycosyl compounds. researchgate.net

Recent advancements have focused on developing more efficient synthetic routes. For example, methods for the β-selective 2-deoxy- and 2,6-dideoxyglucosylation have been developed using bis-thiourea hydrogen-bond-donor catalysts. chemrxiv.org This approach allows for the synthesis of β-O-glucosides under conditions compatible with a wide array of functional groups.

Furthermore, the synthesis of glycosides of related iminoheptitols, such as 2,6-dideoxy-2,6-imino-7-O-beta-D-glucopyranosyl-D-glycero-D-gulo-heptitol, has been reported, demonstrating the feasibility of attaching sugar moieties to the iminoheptitol core. epo.org These synthetic efforts are crucial for developing novel therapeutic agents, as the glycosidic linkage plays a significant role in the biological activity of these compounds. ethernet.edu.et

Table 3: Strategies for Glycosidic Linkage Variation

Strategy Key Feature Example Application Reference
C-Glycoside SynthesisReplacement of anomeric oxygen with carbonCreation of stable glycoconjugate mimetics researchgate.net
β-Selective GlucosylationUse of bis-thiourea catalystsSynthesis of β-O-glucosides of natural products and carbohydrates chemrxiv.org
Direct GlycosylationAttachment of sugar moieties to the iminoheptitolSynthesis of 2,6-dideoxy-2,6-imino-7-O-beta-D-glucopyranosyl-D-glycero-D-gulo-heptitol epo.org

Molecular Interactions and Mechanistic Elucidation of 2,6 Dideoxy 2,6 Iminoheptitol

Computational Chemistry and Molecular Modeling of 2,6-Dideoxy-2,6-iminoheptitol Interactions

Computational approaches offer a detailed view of the binding modes and energetic landscapes of ligand-receptor complexes, complementing experimental data and providing insights that are often difficult to obtain through empirical methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org For this compound, docking studies would typically be performed against the active site of a target glycosidase, such as α-glucosidase or β-galactosidase. tandfonline.comnih.gov The process involves preparing the 3D structures of both the ligand and the enzyme and then using a scoring function to evaluate the binding affinity of various poses.

Molecular dynamics (MD) simulations are then employed to study the dynamic behavior of the enzyme-inhibitor complex over time. acs.org An MD simulation of the this compound-glycosidase complex, placed in a simulated physiological environment (water, ions), would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the key intermolecular interactions that stabilize the complex. acs.org

Table 1: Representative Molecular Docking and Dynamics Simulation Parameters for this compound with a Target Glycosidase

ParameterDescriptionTypical Value/Software
Docking Software Program used to perform molecular docking.AutoDock, Glide, GOLD
Target Enzyme PDB ID Protein Data Bank identifier for the crystal structure of the target enzyme.e.g., 3A4A (human lysosomal alpha-glucosidase)
Ligand Preparation Generation of low-energy 3D conformer of the ligand.ChemDraw, Avogadro
Grid Box Definition Defining the search space for docking in the enzyme's active site.Centered on the catalytic residues.
Scoring Function Algorithm to estimate the binding affinity.Empirical scoring functions (e.g., X-Score)
MD Simulation Software Program to run the molecular dynamics simulation.GROMACS, AMBER, NAMD
Force Field Set of parameters to describe the potential energy of the system.CHARMM36, AMBER ff14SB
Simulation Time Duration of the simulation to observe dynamic events.100-500 nanoseconds
Analysis Tools Software to analyze the MD trajectory.VMD, PyMOL, GROMACS utilities

Detailed analysis of the MD trajectories would likely show that the protonated nitrogen atom of the piperidine (B6355638) ring forms a crucial ionic interaction with a catalytic carboxylate residue (e.g., aspartate or glutamate) in the enzyme's active site. Hydrogen bonds between the hydroxyl groups of the iminoheptitol and polar residues in the active site would further stabilize the complex.

Quantum mechanical (QM) methods can provide a more accurate description of the electronic effects involved in ligand binding compared to the classical force fields used in molecular docking and dynamics. mdpi.com QM calculations, often performed on a truncated model of the active site containing the ligand and key interacting residues, can be used to refine the binding energies and geometries obtained from classical simulations.

Methods like Density Functional Theory (DFT) can elucidate the nature of the interactions, including charge transfer and polarization effects, which are not explicitly handled in classical force fields. These studies would be critical in accurately modeling the oxocarbenium-ion-like transition state that iminosugars are thought to mimic.

Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.gov FEP simulations could be employed to predict how modifications to the this compound scaffold would affect its binding affinity for a target glycosidase. beilstein-journals.org This is achieved by computationally "mutating" one ligand into another through a series of small, non-physical steps and calculating the free energy change for this transformation both in solution and when bound to the enzyme.

Table 2: Hypothetical FEP Calculation for Derivatives of this compound

Modification from Parent CompoundPredicted Change in Binding Free Energy (ΔΔG, kcal/mol)Interpretation
Addition of a methyl group at C1-1.5Favorable interaction with a hydrophobic pocket.
Inversion of stereochemistry at C3+2.0Loss of a key hydrogen bond.
Replacement of C4-OH with fluorine-0.5Enhanced electrostatic interaction.
N-alkylation with a butyl chain-2.5Additional hydrophobic interactions in the aglycone binding site.

These predictions can guide synthetic efforts by prioritizing modifications that are most likely to improve inhibitory potency.

Investigating the Conformational Preferences of this compound in Solution and Bound States

The biological activity of a flexible molecule like this compound is highly dependent on its conformational preferences. The piperidine ring can adopt various chair, boat, and skew-boat conformations.

In solution, NMR spectroscopy, particularly the measurement of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), can provide information about the predominant conformation. beilstein-journals.orgnih.gov For this compound in an aqueous solution, it is expected to exist in a conformational equilibrium, likely favoring a chair conformation that maximizes the number of equatorial hydroxyl substituents to minimize steric strain. beilstein-journals.org

When bound to an enzyme, the conformation of the inhibitor is often constrained to one that is complementary to the active site. This "bioactive" conformation may differ from the most stable conformation in solution. MD simulations of the enzyme-inhibitor complex can reveal the bound conformation, while transferred NOE (trNOE) NMR experiments can also be used to determine the conformation of a ligand when transiently bound to a protein. It is hypothesized that the bound conformation of this compound within the glycosidase active site would mimic the transition state of the natural substrate, likely a distorted chair or a half-chair conformation. acs.org

Biological Activity and Structure Activity Relationship Sar of 2,6 Dideoxy 2,6 Iminoheptitol

Glycosidase Inhibition Profile of 2,6-Dideoxy-2,6-iminoheptitol in Research Models

The inhibitory activity of this compound and its analogues has been evaluated against a range of glycosidases, revealing both broad-spectrum and selective inhibition profiles. These sugar mimics are recognized for their capacity to inhibit exoglycosidases involved in carbohydrate digestion and lysosomal glycosidases. researchgate.net

Research has demonstrated that certain derivatives of this compound exhibit inhibitory activity against a variety of glycosidases. For instance, some of these compounds have been shown to be effective inhibitors of both α- and β-galactosidases. The broad-spectrum nature of this inhibition is attributed to the flexible conformation of the piperidine (B6355638) ring, which can mimic the transition state of the natural substrate in the enzyme's active site.

While some derivatives show broad activity, others exhibit remarkable selectivity for specific glycosidases. This selectivity is highly dependent on the stereochemistry and the nature of substituents on the piperidine ring.

α-Glucosidase Inhibition: Derivatives of this compound have been identified as potent inhibitors of α-glucosidases. researchgate.netresearchgate.net For example, α-homonojirimycin, which can be considered a 2,6-dideoxy-2,6-imino-D-glycero-L-gulo-heptitol, is a known α-glucosidase inhibitor. researchgate.net The inhibitory potency is influenced by the configuration of the hydroxyl groups and the presence of additional substituents.

β-Glucosidase Inhibition: Some analogues of this compound have shown inhibitory activity against β-glucosidases. The selectivity for β-glucosidases over α-glucosidases is often dictated by the stereochemical arrangement of the hydroxyl groups, which mimics that of the natural β-linked glucose substrate.

Lysosomal Glycosidase Inhibition: Iminosugars, including derivatives of this compound, are known to inhibit lysosomal glycosidases. researchgate.net This has significant therapeutic implications, particularly for lysosomal storage disorders where the deficiency of a specific lysosomal glycosidase leads to the accumulation of undigested glycoconjugates. For instance, derivatives have been designed to selectively inhibit α-galactosidase, an enzyme deficient in Fabry disease.

The following table summarizes the inhibitory activity of selected this compound analogues against various glycosidases.

CompoundTarget EnzymeInhibition Data (IC₅₀ or Kᵢ)Reference
β-Homo-D-galactonojirimycin (β-HGJ)α-GalactosidaseIC₅₀ 1.8 µM, Kᵢ 0.43 µM
α-Homo-D-galactonojirimycin (α-HGJ)α-GalactosidaseKᵢ 4.8 nM
1α-Methyl-deoxygalactonojirimycin (1α-methyl-DGJ)α-GalactosidaseKᵢ 0.20 µM
β-Homo-L-altronojirimycinα-GalactosidaseIC₅₀ 11 µM
n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranosideβ-Galactosidase (E. coli)Kᵢ 0.50 μM nih.gov

Modulation of Glycoprotein (B1211001) Folding and Processing by this compound

Beyond their direct inhibition of digestive and lysosomal glycosidases, iminosugars like this compound play a crucial role in modulating the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).

The initial steps of N-linked glycoprotein processing involve the sequential removal of glucose residues by ER α-glucosidases I and II. e-bookshelf.de Inhibition of these enzymes by iminosugars can disrupt the proper folding and quality control of glycoproteins. nih.gov While specific data for this compound itself is limited in this context, related iminosugars like 1-deoxynojirimycin (B1663644) (DNJ) are well-characterized inhibitors of ER glucosidases. e-bookshelf.denih.gov This inhibition leads to the accumulation of monoglucosylated glycoproteins, which can interfere with the calnexin/calreticulin cycle, a key protein folding pathway.

In the context of lysosomal storage disorders, some iminosugar inhibitors can act as pharmacological chaperones. These small molecules bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby partially restoring enzyme activity. While the chaperone activity of this compound has not been extensively detailed, the principle has been established for other iminosugars in diseases like Gaucher disease. researchgate.net

Evaluation of this compound in In Vitro and Ex Vivo Cellular Models

The biological effects of this compound and its derivatives are investigated using various in vitro and ex vivo models. nih.govnih.gov These models are essential for understanding the cellular consequences of glycosidase inhibition.

In vitro studies often utilize cultured cell lines to assess the impact of these compounds on specific cellular processes. For example, cell-based assays are employed to measure the inhibition of viral replication, which can be a consequence of altered glycoprotein processing. researchgate.net Furthermore, the effects on cellular signaling pathways, such as insulin (B600854) signaling, have been investigated using adipocyte cell models. researchgate.net

Ex vivo models, such as precision-cut tissue slices, provide a more complex system that retains the tissue architecture and cellular heterogeneity. nih.govnih.gov These models can be used to study the metabolic effects of glycosidase inhibitors in a more physiologically relevant context. For instance, the impact of these compounds on glucose metabolism can be assessed in liver or intestinal tissue slices.

Application of this compound in Cell Culture Systems for Studying Glycosylation Disorders

Iminosugars, a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, have garnered significant attention for their therapeutic potential. e-bookshelf.deresearchgate.net These compounds, including this compound, are potent inhibitors of glycosidases, enzymes crucial for the processing of glycoproteins. e-bookshelf.de This inhibitory action makes them valuable tools in cell culture systems for investigating congenital disorders of glycosylation (CDGs), a group of inherited metabolic diseases caused by defects in the synthesis of glycans.

In laboratory settings, Chinese hamster ovary (CHO) cells are frequently used to produce recombinant glycoproteins. The glycosylation profile of these proteins is a critical quality attribute that can be modulated by various compounds added to the cell culture media. nih.gov While specific studies focusing solely on this compound's application in CDG cell culture models are not extensively detailed in the provided results, the broader class of iminosugars is known to alter glycosylation pathways. nih.gov By introducing iminosugars like this compound into these cell culture systems, researchers can mimic the enzymatic deficiencies seen in CDGs. This allows for the study of disease mechanisms and the screening of potential therapeutic agents. The ability to control N-glycosylation site-occupancy in recombinant glycoproteins through the manipulation of cell culture conditions further highlights the utility of such systems. nih.gov

Impact of this compound on Lysosomal Storage Disorder Research Models (e.g., fibroblasts, patient-derived cells)

Lysosomal storage disorders (LSDs) are a group of over 50 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. frontiersin.orgmsdmanuals.comwikipedia.org This accumulation is due to a deficiency in a specific lysosomal enzyme. frontiersin.orgwikipedia.org Iminosugars have emerged as lead compounds for the development of new therapeutic agents for LSDs. researchgate.net

Research models for LSDs, such as cultured fibroblasts and other patient-derived cells, are crucial for understanding disease pathology and for testing novel therapies. frontiersin.org One therapeutic strategy for LSDs is substrate reduction therapy (SRT), which aims to decrease the biosynthesis of the accumulating substrate. nih.gov Iminosugars can function as SRT agents. For instance, N-alkylated deoxynojirimycins have been evaluated for their inhibitory effects on ceramide-specific glucosyltransferase, an enzyme involved in the synthesis of glucosylceramide, which accumulates in Gaucher disease. researchgate.net While direct evidence for this compound in this specific context is not provided, the principle of using iminosugars to inhibit key enzymes in substrate synthesis pathways is well-established. This makes this compound and its derivatives promising candidates for investigation in LSD research models.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgdrugdesign.org Such studies guide the design of new, more potent, and selective drug candidates. gardp.org

Stereochemical Influences on the Biological Potency of this compound Derivatives

The stereochemistry of iminosugars is a critical determinant of their biological activity. The specific arrangement of hydroxyl groups and other substituents in three-dimensional space dictates how the molecule fits into the active site of an enzyme. The synthesis of α- and β-homogalactonojirimycins from a common intermediate demonstrated that different stereoselective reaction sequences lead to epimers with distinct biological profiles. researchgate.net The α-epimer was a potent inhibitor of α-galactosidases, while the β-epimer was a weak inhibitor. researchgate.net This underscores the profound impact of stereochemistry on the potency and selectivity of iminosugar derivatives. Therefore, the stereochemical configuration of any derivative of this compound would be expected to have a significant influence on its biological potency.

Impact of Hydroxyl Group Derivatization of this compound on Activity

Derivatization of the hydroxyl groups of iminosugars is a common strategy to modulate their biological activity. Modifications can include alkylation, acylation, or the introduction of other functional groups. For example, N-alkylation of deoxynojirimycins with varying chain lengths showed that longer alkyl chains (C9-C18) increased the inhibition of ceramide-specific glucosyltransferase by tenfold compared to shorter chains (C4). researchgate.net This indicates that increasing the hydrophobicity of the molecule can enhance its activity against certain enzymes.

Advanced Research Applications and Future Directions for 2,6 Dideoxy 2,6 Iminoheptitol

2,6-Dideoxy-2,6-iminoheptitol as a Tool for Glycobiology Research

Iminosugars are powerful tools for glycobiology research due to their ability to mimic the structure of natural sugars and competitively inhibit carbohydrate-processing enzymes like glycosidases. nih.govresearchgate.net This inhibitory action allows researchers to modulate specific enzymatic steps within cellular pathways, providing insights into their biological functions.

Probing Glycosylation Pathways and Enzyme Functions Using this compound

The primary utility of this compound and its analogues in glycobiology stems from their function as glycosidase inhibitors. researchgate.netnih.gov Glycosidases are crucial enzymes involved in the biosynthesis and catabolism of glycoproteins and glycolipids. nih.gov By inhibiting a specific glycosidase, researchers can induce a "traffic jam" in the glycosylation pathway, leading to the accumulation of specific glycan intermediates and a depletion of downstream products. Observing the resulting cellular or organismal phenotype helps to elucidate the precise role of the inhibited enzyme and the importance of the pathway it governs. This approach is fundamental in studying processes from glycoprotein (B1211001) quality control in the endoplasmic reticulum to the lysosomal degradation of glycoconjugates. nih.govresearchgate.net

Development of Affinity Probes and Chemical Reporters Based on this compound

The core structure of this compound is an ideal starting point for the development of sophisticated chemical biology tools. rsc.orgnih.gov By chemically modifying the scaffold to include reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups, it can be converted into an affinity probe or a chemical reporter. nih.govnih.govwikipedia.org

These probes are designed to bind to their target enzymes with high affinity and specificity. nih.gov Once bound, the reporter tag allows for visualization, isolation, and identification of the target enzyme from complex biological mixtures like cell lysates. rsc.orgnih.gov This "glyco-interactome" profiling is crucial for discovering new enzyme-inhibitor pairs and understanding the off-target effects of potential therapeutic agents. nih.gov The synthesis of such probes relies on versatile synthetic routes that allow for the strategic placement of chemical handles without disrupting the core binding motif. acs.org

Chemo-Enzymatic Synthesis Utilizing this compound as a Building Block

Chemo-enzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry. acs.orgnih.gov this compound, as a chiral molecule, can serve as a valuable building block, or synthon, in these processes. For instance, enzymes like aldolases can be used to form new carbon-carbon bonds with high stereocontrol, using the iminoheptitol scaffold as a starting point to construct more complex or novel iminosugar derivatives. acs.org This approach can significantly reduce the number of steps and the need for cumbersome protecting groups often associated with purely chemical syntheses, leading to more efficient and "green" production methods. acs.orgacs.org A key example of this strategy involves the selective enzymatic oxidation of a related azido (B1232118) heptitol precursor, followed by hydrogenation to form the iminosugar ring. researchgate.netnih.gov

Theoretical Exploration of Novel Iminosugar Architectures Inspired by this compound

Computational chemistry and molecular modeling provide a powerful platform for exploring novel chemical structures in silico before committing to complex laboratory synthesis. nih.govnih.gov The defined chair conformation and stereochemistry of this compound serve as an excellent template for designing new iminosugar architectures. researchgate.net

Researchers can use computational tools to:

Design Virtual Libraries: Create collections of novel iminosugars with modified ring sizes (e.g., azepanes), different stereochemistries, or varied substituents. unifi.it

Predict Binding Affinity: Employ molecular docking simulations to predict how these new structures will bind to the active sites of various glycosidases. researchgate.netnih.govrsc.org

Guide Synthetic Efforts: Prioritize the synthesis of candidates that are predicted to have the highest potency and selectivity for a specific enzyme target, thereby saving time and resources. nih.govresearchgate.net

This theoretical exploration, validated by experimental data, accelerates the discovery of inhibitors with tailored properties. nih.govrsc.org

Challenges and Opportunities in the Academic Study of this compound

The study of iminosugars like this compound is not without its difficulties, but these challenges also present significant opportunities for innovation.

AspectChallengesOpportunities
Synthesis The creation of polyhydroxylated, nitrogen-containing rings often requires lengthy, multi-step synthetic routes. wiley.com Achieving high stereoselectivity at multiple chiral centers is a significant hurdle. nih.govaalto.fiDeveloping novel, more efficient synthetic strategies, such as cascade reactions or advanced biocatalytic methods, can greatly improve accessibility. acs.orgacs.orgunifi.it
Selectivity Many iminosugars exhibit broad inhibitory activity against a range of related glycosidases, which can lead to off-target effects. nih.govpnas.orgFine-tuning the molecular structure through targeted chemical modifications can lead to highly selective inhibitors. nih.govresearchgate.net This offers the potential to create precise tools for research and more targeted therapeutic agents.
Availability The complexity of synthesis can limit the availability of these compounds for widespread biological screening and research. researchgate.netThe development of scalable synthetic routes would enable broader investigation into the biological activities and therapeutic potential of this class of molecules. acs.org

Emerging Research Frontiers Related to this compound and Glycosidase Modulation

The field of iminosugar research is expanding beyond its original focus on simple enzyme inhibition. researchgate.netmdpi.com Several exciting frontiers are emerging:

Pharmacological Chaperones: Certain iminosugars can act as "pharmacological chaperones." nih.govnih.govacs.org At sub-inhibitory concentrations, they can bind to and stabilize misfolded mutant enzymes, promoting their correct trafficking and restoring partial function. This is a promising therapeutic strategy for lysosomal storage disorders like Gaucher and Fabry disease. researchgate.netfrontiersin.org

Targeting Other Enzymes: The inhibitory profile of iminosugar scaffolds is being expanded to include other classes of carbohydrate-processing enzymes, such as glycosyltransferases and metalloproteinases, opening up new avenues for therapeutic intervention in areas like cancer and infectious diseases. wiley.commdpi.comnih.govnih.gov

Multivalent Systems: Researchers are creating multivalent iminosugar "clusters," where multiple iminosugar units are attached to a central scaffold. nih.govnih.gov These clustered molecules can exhibit dramatically increased binding affinity and selectivity for their target enzymes due to the multivalent effect. nih.gov

Modulation of Cellular Processes: The ability of iminosugars to precisely alter glycosylation is being harnessed to study and influence a wide range of cellular activities, including immune modulation, cell signaling, and host-pathogen interactions. researchgate.netmdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Dideoxy-2,6-iminoheptitol with high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved using chiral catalysts or enzymatic resolution techniques. Structural verification via X-ray crystallography (as reported in ) is critical to confirm stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy should be employed to monitor intermediate steps and final product purity. Enzymatic purification methods, such as those described in for material synthesis, may also enhance selectivity.

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for absolute structural confirmation, as demonstrated in . Complementary techniques include:

  • NMR spectroscopy : To analyze proton and carbon environments, particularly for identifying imino and hydroxyl groups.
  • Infrared (IR) spectroscopy : For detecting functional groups like amines and alcohols (refer to IR data protocols in ).
  • Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.

Q. How can researchers optimize purification protocols for this compound in aqueous versus organic solvents?

  • Methodological Answer : Leverage membrane separation technologies ( , RDF2050104) to isolate the compound based on solubility differences. Simulate solvent interactions using computational tools like COSMO-RS ( ) to predict partition coefficients. Experimental validation should include gradient solvent crystallization and thin-layer chromatography (TLC) to assess purity at each step.

Advanced Research Questions

Q. How can factorial design be applied to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Implement a 2^k factorial design ( ) to systematically test variables such as pH, temperature, and concentration. For example:

  • Variables : Enzyme concentration (low/high), incubation time (short/long).
  • Response Metrics : Inhibition efficiency, binding affinity.
    Statistical tools like ANOVA can identify interactions between variables. Theoretical frameworks ( ) should guide hypothesis refinement when discrepancies arise, such as reconciling in vitro vs. in silico activity data.

Q. What computational strategies are recommended for studying the interaction of this compound with glycosidase enzymes?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to model binding poses, referencing crystallographic data from for ligand preparation. Molecular dynamics (MD) simulations ( ) can assess stability under physiological conditions. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants experimentally.

Q. How can process control and simulation tools improve scalability in synthesizing this compound?

  • Methodological Answer : Apply process simulation software (e.g., Aspen Plus) to model reaction kinetics and optimize parameters like residence time and mixing efficiency ( , RDF2050108). Advanced control strategies, such as model predictive control (MPC), can mitigate batch-to-batch variability. Pilot-scale experiments should integrate real-time monitoring via inline spectroscopy (e.g., Raman) for quality assurance.

Q. What experimental approaches address discrepancies between theoretical and observed reactivity in iminoheptitol derivatives?

  • Methodological Answer : Combine density functional theory (DFT) calculations ( ) with kinetic isotope effect (KIE) studies to probe reaction mechanisms. For example, compare computed activation energies with experimental Arrhenius plots. If contradictions persist, revisit synthetic conditions (e.g., solvent polarity, catalyst loading) using a Taguchi design to isolate confounding factors ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.